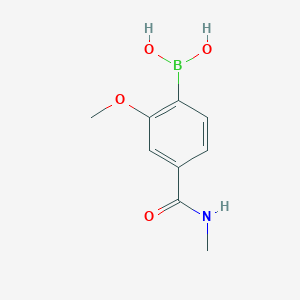

4-(Methylcarbamoyl)-2-methoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-methoxy-4-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c1-11-9(12)6-3-4-7(10(13)14)8(5-6)15-2/h3-5,13-14H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPSEMZFBHOFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)NC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Characterization of 4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Arylboronic Acids in Modern Drug Discovery

Arylboronic acids are indispensable building blocks in contemporary organic synthesis and medicinal chemistry.[1][2] Their unique combination of stability, low toxicity, and versatile reactivity makes them crucial intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1][3] 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid is a functionalized arylboronic acid of interest, possessing distinct electronic and steric properties conferred by its methoxy and methylcarbamoyl substituents. These features make it a valuable synthon for constructing complex molecular architectures found in novel drug candidates.[2]

The purity and structural integrity of such a key intermediate are paramount, as they directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). A comprehensive characterization is therefore not merely a quality control step but a foundational requirement for reproducible and successful drug development. This guide presents a multi-technique approach to the thorough characterization of this compound, detailing the underlying principles and providing field-proven protocols.

Core Challenge: The Unique Chemistry of Boronic Acids

A primary challenge in the characterization of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[4][5] This equilibrium between the monomeric acid and the trimeric boroxine can complicate analysis, potentially leading to multiple signals in spectroscopic and chromatographic data.[6][7] A robust characterization strategy must be able to identify and, if necessary, quantify both species. This guide provides methodologies designed to manage this intrinsic reactivity.

Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.

Structural Elucidation and Verification

The foundational step in characterization is the unambiguous confirmation of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a definitive structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For organoboron compounds, a suite of experiments including ¹H, ¹³C, and ¹¹B NMR is essential.[8]

-

¹H NMR (Proton NMR): Provides information on the number and chemical environment of protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the N-methyl protons. The B(OH)₂ protons often appear as a broad, exchangeable singlet.

-

¹³C NMR (Carbon NMR): Reveals the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, confirming the substitution pattern on the phenyl ring.

-

¹¹B NMR Spectroscopy: This technique is particularly informative for boronic acids as it directly probes the boron atom.[9][10] The chemical shift of the ¹¹B signal can distinguish between the trigonal planar (sp²) boronic acid and the tetrahedral (sp³) boronate species that may form in the presence of diols or certain solvents.[11] It is an excellent tool for assessing the presence of boroxine, which will have a different chemical shift from the monomeric acid.[9][10][11]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | br s | 2H | B(OH)₂ |

| ~8.0 | d | 1H | Aromatic H |

| ~7.8 | q | 1H | NH |

| ~7.5 | dd | 1H | Aromatic H |

| ~7.4 | d | 1H | Aromatic H |

| ~3.9 | s | 3H | OCH₃ |

| ~2.8 | d | 3H | NCH₃ |

Note: Predicted values are based on standard chemical shift ranges for similar structures.[12] Actual values must be determined experimentally.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, providing crucial confirmation of its elemental composition.[13] Electrospray Ionization (ESI) is a common technique for analyzing boronic acids.[14]

-

Expertise & Causality: Boronic acids can be challenging to analyze by MS due to their reactivity.[14] ESI-MS is often preferred as it is a soft ionization technique that minimizes fragmentation.[13] The analysis should be conducted in both positive and negative ion modes to maximize the chances of observing the molecular ion. In positive mode, adducts with sodium ([M+Na]⁺) are common. In negative mode, the deprotonated molecule ([M-H]⁻) or adducts with solvent anions may be observed. The characteristic isotopic pattern of boron (¹⁰B and ¹¹B) provides an additional layer of confirmation for boron-containing fragments.[15][16]

Table 2: Expected Mass Spectrometry Data

| Ionization Mode | Expected Ion | m/z (Calculated) |

| ESI-Positive | [M+H]⁺ | 210.08 |

| ESI-Positive | [M+Na]⁺ | 232.06 |

| ESI-Negative | [M-H]⁻ | 208.07 |

Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates and identifying potential impurities.[17]

Reversed-Phase HPLC (RP-HPLC) Method

A robust, stability-indicating RP-HPLC method is critical for separating the main compound from process-related impurities and degradation products, including the boroxine anhydride.[18]

Expertise & Causality: The choice of mobile phase is critical. An acidic mobile phase (e.g., using formic acid) is often employed to suppress the ionization of the boronic acid group, leading to better peak shape and retention on a C18 column.[18][19] The diluent used for sample preparation should also be carefully considered; using a non-aqueous, aprotic solvent can prevent the hydrolysis of any boroxine present back to the acid before analysis.[20][21]

Protocol 1: RP-HPLC Purity Method

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).[18]

-

Mobile Phase A: 0.1% Formic Acid in Water.[18]

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 acetonitrile:water mixture or a fully organic diluent like acetonitrile to a concentration of ~0.5 mg/mL.

Caption: General workflow for HPLC purity analysis.

Physicochemical Properties

Understanding the thermal properties of a compound is essential for determining its stability, handling, and storage conditions.

Thermal Analysis (DSC & TGA)

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and identify other thermal events like phase transitions.[22]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[22] For boronic acids, TGA is particularly useful for observing the loss of water molecules associated with the conversion to the boroxine anhydride upon heating.[4][23][24]

Protocol 2: Thermal Analysis

-

Instrumentation: A simultaneous TGA/DSC instrument.

-

Sample Pan: Aluminum or platinum pan.

-

Sample Size: 5-10 mg.

-

Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

-

Temperature Program: Ramp from 25 °C to 400 °C at a rate of 10 °C/min.[25]

-

Analysis: Correlate endothermic/exothermic peaks in the DSC thermogram with mass loss events in the TGA curve. The melting point is identified as the onset of the melting endotherm in the DSC trace. A mass loss corresponding to the dehydration to boroxine may be observed prior to decomposition.

Table 3: Representative Thermal Analysis Data

| Technique | Observation | Interpretation |

| DSC | Sharp endotherm at T > 150 °C | Melting Point |

| TGA | Mass loss event before decomposition | Potential dehydration to boroxine |

| TGA | Significant mass loss at high T | Thermal decomposition |

Conclusion: A Self-Validating Approach

The characterization of this compound requires a multi-faceted, orthogonal approach. Each technique provides a unique piece of information, and together, they create a self-validating system. NMR and MS confirm the identity, HPLC establishes purity, and thermal analysis defines physical stability. By understanding the inherent chemistry of boronic acids, particularly the acid-boroxine equilibrium, and applying the rigorous protocols outlined in this guide, researchers can ensure the quality and consistency of this critical building block, thereby de-risking downstream processes in drug discovery and development.

References

-

Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

-

Beachell, H. C., & Beistel, D. W. (1965). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry. Available at: [Link]

-

Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]

-

Wang, L., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

-

Badu-Tawiah, A., et al. (2010). Arylboronic acid chemistry under electrospray conditions. PubMed. Available at: [Link]

-

Unknown Author. (2010). Mass spectrometnc analysis for organic boron compounds. ResearchGate. Available at: [Link]

-

Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. PubMed. Available at: [Link]

-

Cragg, R. H., et al. (1973). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

-

Marinaro, W. A., et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Ye, G., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]

-

Unknown Author. (2021). Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. ResearchGate. Available at: [Link]

-

Unknown Author. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]

-

SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

Wikipedia. Boroxine. Wikipedia. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Unknown Author. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. RSC Publishing. Available at: [Link]

-

Okur, H., & Eymir, S. (2007). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. ResearchGate. Available at: [Link]

-

Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

-

Hu, Y., et al. (2021). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Journal of Materials Chemistry B. Available at: [Link]

-

Unknown Author. (2006). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. Available at: [Link]

-

Unknown Author. (1967). Boroxine: A Simplified Preparation. Inorganic Chemistry. Available at: [Link]

-

Unknown Author. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. RSC Publishing. Available at: [Link]

-

Unknown Author. (2021). DSC, TGA, and DTGA dependences obtained when heating boron oxide in an inert medium. ResearchGate. Available at: [Link]

-

Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

-

Shapiro, I., et al. (2002). Mass Spectrometry in Boron Chemistry. Advances in Chemistry. Available at: [Link]

-

Unknown Author. (2021). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate. Available at: [Link]

-

University of Melbourne. TGA-DSC. University of Melbourne. Available at: [Link]

-

Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Borates Today. Available at: [Link]

-

Unknown Author. (2017). DSC 2nd heating-run thermograms (a) and TGA curves (b) of native PVAc. ResearchGate. Available at: [Link]

-

Aggarwal, S. K. (2017). A review on the determination of isotope ratios of boron with mass spectrometry. Mass Spectrometry Reviews. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boroxine - Wikipedia [en.wikipedia.org]

- 6. Sci-Hub. Properties of a Model Aryl Boronic Acid and Its Boroxine / Journal of Pharmaceutical Sciences, 2012 [sci-hub.box]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

- 17. edepot.wur.nl [edepot.wur.nl]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 23. researchgate.net [researchgate.net]

- 24. kiche.or.kr [kiche.or.kr]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid (CAS Number: 1451391-90-4), a key building block in modern medicinal chemistry. While specific experimental data for this compound is limited in public literature, this document synthesizes information from closely related analogs and established chemical principles to offer valuable insights for its application. The guide covers predicted physicochemical properties, a plausible synthetic route, and a detailed exploration of its utility in Suzuki-Miyaura cross-coupling reactions. Safety protocols, based on analogous compounds, are also provided to ensure safe handling and use in a laboratory setting. This guide is intended to empower researchers and drug development professionals to effectively utilize this versatile reagent in the synthesis of novel molecular entities.

Introduction and Structural Elucidation

This compound is a substituted arylboronic acid, a class of compounds that has become indispensable in organic synthesis, particularly in the formation of carbon-carbon bonds. Its structure is characterized by a phenyl ring functionalized with a boronic acid group, a methoxy group, and a methylcarbamoyl group. The interplay of these functional groups dictates its reactivity and potential applications.

The boronic acid moiety is the cornerstone of its utility, enabling it to participate in a variety of cross-coupling reactions. The methoxy group, an electron-donating group, can influence the electronic properties of the phenyl ring, potentially impacting its reactivity in palladium-catalyzed cycles. The methylcarbamoyl group provides a site for hydrogen bonding and can influence the solubility and pharmacokinetic properties of molecules derived from this building block.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

| Property | Predicted Value | Rationale/Analog Data |

| Molecular Formula | C₉H₁₂BNO₄ | Based on chemical structure. |

| Molecular Weight | 209.01 g/mol | Based on chemical structure. |

| Appearance | White to off-white solid | Arylboronic acids are typically crystalline solids. |

| Melting Point | >200 °C | 4-Methoxyphenylboronic acid has a melting point of 204-206 °C.[1] The additional functional group may slightly alter this. |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO.[2] | Boronic acids generally exhibit good solubility in polar organic solvents. |

| Stability | Stable under standard conditions. May form cyclic anhydrides (boroxines) upon heating or in the presence of dehydrating agents.[3] | A common characteristic of boronic acids. |

Synthesis and Purification: A Representative Protocol

While a specific, validated synthesis for this compound is not published, a plausible route can be designed based on established methodologies for the synthesis of substituted phenylboronic acids.[4][5] The following protocol is a representative example and should be optimized for specific laboratory conditions.

Figure 2: Plausible synthetic workflow for this compound.

Step-by-Step Methodology:

-

Starting Material Preparation: The synthesis would likely begin with a suitable precursor, such as 4-bromo-3-methoxy-N-methylbenzamide.

-

Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting material in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Borylation: To the resulting lithium intermediate at -78 °C, add triisopropyl borate dropwise. The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) or by column chromatography on silica gel to yield the final product.

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in drug discovery is as a building block in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceutically active compounds.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol.

-

Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for analogous arylboronic acids should be followed.

-

Hazard Statements: Based on similar compounds, it is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][6][7]

-

Precautionary Statements:

-

Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.[6][7]

-

Response:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[6]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

-

Conclusion

This compound is a valuable, albeit under-documented, synthetic building block for drug discovery and development. Its trifunctional nature offers multiple points for molecular elaboration, making it a versatile tool for medicinal chemists. By understanding its predicted properties, plausible synthetic routes, and its key application in Suzuki-Miyaura cross-coupling, researchers can confidently incorporate this reagent into their synthetic strategies to construct novel and complex molecular architectures. As with all chemical reagents, adherence to strict safety protocols is paramount for its safe and effective use.

References

- CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google P

- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google P

- US6218564B1 - Process for the preparation of substituted aromatic compounds - Google P

- US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google P

- A kind of preparation method of 4 amino phenyl boronic acid derivative - Google P

-

A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents - KoreaScience. (URL: [Link])

-

N-Methoxy-N-methylcyanoformamide - Organic Syntheses Procedure. (URL: [Link])

- CN104356022A - Synthetic method of N-methyl-4-(methyl amino)

- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google P

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (URL: [Link])

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4-Methoxyphenylboronic Acid | 5720-07-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. US6218564B1 - Process for the preparation of substituted aromatic compounds - Google Patents [patents.google.com]

- 4. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]

- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. PubChemLite - 4-carbamoyl-2-methoxyphenylboronic acid (C8H10BNO4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physical Properties of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylcarbamoyl)-2-methoxyphenylboronic acid is a specialized organic compound featuring a boronic acid functional group. Such compounds are of significant interest in medicinal chemistry and organic synthesis, primarily for their utility as key building blocks in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The strategic placement of the methoxy and methylcarbamoyl groups on the phenyl ring can influence the compound's reactivity, selectivity, and potential for intermolecular interactions, making it a valuable candidate for the synthesis of complex molecular architectures and novel pharmaceutical agents.

This guide provides a comprehensive overview of the known structural characteristics of this compound and outlines the prospective experimental protocols for the determination of its core physical properties. Due to the compound's novelty, direct experimental data is limited in publicly accessible literature.[1] Therefore, this document serves as both a repository of current knowledge and a methodological framework for researchers initiating studies on this compound. We will draw analogies from closely related, well-characterized arylboronic acids to provide context and predictive insights.

Structural and Physicochemical Properties

The fundamental identity of this compound is established by its molecular structure and formula. This information is crucial for any experimental design, from calculating molar quantities to interpreting spectroscopic data.

Caption: Molecular Structure of this compound.

Table 1: Core Structural and Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀BNO₄ | [1] |

| Monoisotopic Mass | 195.07028 Da | [1] |

| SMILES | B(C1=C(C=C(C=C1)C(=O)N)OC)(O)O | [1] |

| InChI | InChI=1S/C8H10BNO4/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,12-13H,1H3,(H2,10,11) | [1] |

| InChIKey | KQDWCRHVPXXVNU-UHFFFAOYSA-N |[1] |

Predictive Analysis Based on Analogous Compounds

While experimental data for the target molecule is sparse, we can infer potential physical properties by examining structurally similar compounds. This comparative approach is a cornerstone of early-stage chemical research, allowing for informed hypotheses regarding solubility, stability, and handling.

Table 2: Physical Properties of Structurally Related Arylboronic Acids

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

|---|---|---|---|

| 2-Methoxyphenylboronic acid | 151.96 | 105 - 110 | White powder |

| 4-Methoxyphenylboronic acid | 151.96 | 204 - 206 | White to light beige crystalline powder |

| 4-Methoxy-2-methylphenylboronic acid | 165.98 | 169 - 174 | Powder |

The presence of the polar methylcarbamoyl group in the target molecule, in addition to the methoxy group, is expected to increase its polarity compared to the analogs listed. This would likely influence its melting point and solubility profile. The potential for intramolecular hydrogen bonding between the boronic acid and the ortho-methoxy group, and intermolecular hydrogen bonding involving the carbamoyl group, could lead to a relatively high melting point.

Prospective Experimental Characterization

To rigorously define the physical properties of this compound, a series of standard analytical techniques should be employed. The following protocols are designed to be self-validating and provide the foundational data required for any further research or application.

Caption: General workflow for the physical characterization of a novel boronic acid.

Determination of Melting Point

Rationale: The melting point is a fundamental physical constant that provides a primary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which could depress the melting point.

-

Loading: Load a small amount of the finely powdered compound into a capillary tube, ensuring tight packing to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting point to ensure thermal equilibrium and an accurate reading.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Solubility Screening

Rationale: Understanding a compound's solubility is critical for its application in synthesis, formulation, and biological assays. A solubility screen across a range of solvents with varying polarities provides a comprehensive profile.

Protocol:

-

Solvent Selection: Prepare a panel of common laboratory solvents, such as water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

-

Procedure:

-

To a small vial, add approximately 1-2 mg of the compound.

-

Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing.

-

Observe for dissolution. Continue adding solvent up to a defined volume (e.g., 1 mL).

-

-

Classification: Classify the solubility as:

-

Soluble: Dissolves completely.

-

Sparingly Soluble: Partial dissolution.

-

Insoluble: No visible dissolution. For soluble compounds, a quantitative determination can be pursued to establish the solubility in mg/mL. Based on analogs, solubility is expected in polar aprotic solvents like DMSO and methanol.[2][3]

-

Spectroscopic Analysis

Rationale: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structural integrity of the molecule.

-

NMR Spectroscopy: Provides detailed information about the chemical environment of hydrogen (¹H NMR), carbon (¹³C NMR), and boron (¹¹B NMR) atoms, confirming the connectivity and purity of the compound.

-

¹H and ¹³C NMR: The sample should be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectra will confirm the presence of the methyl, methoxy, and aromatic protons and carbons, and their respective chemical shifts will be indicative of the electronic environment created by the substituent groups.

-

¹¹B NMR: This technique is particularly useful for characterizing the boronic acid moiety. A single peak is expected, and its chemical shift can provide insight into the coordination state of the boron atom.

-

-

Mass Spectrometry: Determines the molecular weight of the compound, confirming its elemental composition.

-

Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of polar molecule.

-

Expected Result: The analysis should yield a prominent ion peak corresponding to the calculated monoisotopic mass of the compound (195.07028 Da), likely as the [M+H]⁺ or [M-H]⁻ adduct.[1]

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, the handling precautions for related arylboronic acids should be strictly followed.

-

Hazards: Arylboronic acids are generally classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5][6]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood.[7] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Handling: Avoid creating dust.[7] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry place.[5] Some boronic acids are sensitive to moisture and may be stored under an inert atmosphere. The recommended storage temperature is often refrigerated (2-8 °C).[5]

Conclusion

This compound represents a promising, albeit under-characterized, building block for chemical synthesis and drug discovery. This guide has consolidated the available structural data and provided a robust framework for the systematic determination of its physical properties. By following the outlined experimental protocols, researchers can generate the necessary data to confirm the compound's identity, purity, and suitability for downstream applications, thereby enabling its full potential to be realized. The principles of comparative analysis with known analogs, coupled with rigorous experimental validation, are paramount to advancing the scientific understanding of this novel reagent.

References

-

AK Scientific, Inc. Safety Data Sheet (United States). 4-Methylphenylboronic acid.

-

Fisher Scientific. (2010-08-30). SAFETY DATA SHEET: 4-Fluoro-2-methoxyphenylboronic acid, 97%.

-

MedchemExpress.com. 4-Methoxyphenylboronic acid.

-

Fisher Scientific. (2011-08-09). SAFETY DATA SHEET: 4-{[2-(Dimethylamino)ethyl]carbamoyl}phenylboronic acid pinacol ester.

-

Echemi. (2024-05-30). (4-Methoxy-2-methylphenyl)boronic acid.

-

Sigma-Aldrich. 4-Methoxycarbonylphenylboronic acid.

-

Sigma-Aldrich. (2024-09-08). SAFETY DATA SHEET: (2-Formylphenyl)boronic acid.

-

TargetMol. (2026-01-08). Safety Data Sheet: 5-Fluoro-2-methoxyphenylboronic acid.

-

ChemicalBook. (4-METHOXYCARBONYLMETHYLPHENYL)BORONIC ACID PINACOL ESTER(454185-98-9) 1H NMR spectrum.

-

iChemical. 4-Methoxyphenylboronic acid, CAS No. 5720-07-0.

-

PubChem. 4-Methoxycarbonylphenylboronic acid.

-

Sigma-Aldrich. 4-Methoxy-2-methylphenylboronic acid.

-

Sigma-Aldrich. 4-Methoxy-2-methylphenylboronic acid Properties.

-

PubChem. (4-Methoxyphenyl)boronic acid.

-

Strem. 4-Methoxyphenylboronic acid, min. 97%.

-

PubChemLite. 4-carbamoyl-2-methoxyphenylboronic acid (C8H10BNO4).

-

ChemicalBook. 4-Methoxyphenylboronic acid CAS#: 5720-07-0.

-

Home Sunshine Pharma. 4-methoxyphenylboronic Acid CAS 5720-07-0.

-

University of Victoria. 4-Methoxyphenylboronic acid in CDCl3.

-

Chem-Impex. 2-Methoxyphenylboronic acid.

-

Sigma-Aldrich. 4-Methoxyphenylboronic acid, ≥95.0%.

Sources

- 1. PubChemLite - 4-carbamoyl-2-methoxyphenylboronic acid (C8H10BNO4) [pubchemlite.lcsb.uni.lu]

- 2. 4-Methoxyphenylboronic acid CAS#: 5720-07-0 [m.chemicalbook.com]

- 3. 4-methoxyphenylboronic Acid CAS 5720-07-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. aksci.com [aksci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 4-Methoxyphenylboronic acid, CAS No. 5720-07-0 - iChemical [ichemical.com]

- 7. fishersci.com [fishersci.com]

- 8. targetmol.com [targetmol.com]

An In-Depth Technical Guide to the Stability and Storage of 4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylcarbamoyl)-2-methoxyphenylboronic acid is a specialized organoboron compound with significant potential in medicinal chemistry and organic synthesis. Its utility as a building block in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures. The presence of the methylcarbamoyl and methoxy functional groups provides specific steric and electronic properties, making it a valuable reagent for the synthesis of targeted therapeutic agents and novel organic materials. However, like many boronic acids, its efficacy and the reproducibility of experimental results are intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound, protocols for its appropriate storage and handling, and methods for assessing its degradation.

Chemical Stability of this compound

The stability of an arylboronic acid is not absolute and is influenced by a variety of factors including its substitution pattern, and exposure to environmental conditions such as moisture, oxygen, heat, and light. For this compound, the substituents on the phenyl ring play a crucial role in its reactivity and degradation profile.

Key Degradation Pathways

There are three primary pathways through which arylboronic acids can degrade: protodeboronation, oxidation, and the formation of boroxines (cyclic anhydrides).

1. Protodeboronation: This is a common degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly in aqueous or protic media.[1] The rate of protodeboronation is highly dependent on the pH of the solution and the electronic properties of the organic substituent.[1] For this compound, the electron-donating nature of the methoxy group and the electron-withdrawing nature of the methylcarbamoyl group will influence the electron density at the carbon-boron bond, thus affecting its susceptibility to this degradation pathway.

2. Oxidation: Arylboronic acids can undergo oxidative degradation, leading to the formation of phenols. This process can be particularly problematic in biological applications. The empty p-orbital on the boron atom is susceptible to nucleophilic attack by reactive oxygen species.

3. Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine.[1] This is a reversible process, but it can complicate stoichiometry and characterization of the compound.[1]

Caption: Major degradation pathways for this compound.

Influence of Substituents on Stability

The stability of this compound is significantly influenced by its ortho-methoxy group and para-methylcarbamoyl group.

-

Ortho-Methoxy Group: The presence of an ortho-alkoxy substituent can influence the crystal packing of phenylboronic acids. While some ortho-substituted systems form typical dimers, others can exhibit a variety of interactions.[2] This can affect the solid-state stability of the compound. Furthermore, the electron-donating methoxy group can influence the Lewis acidity of the boron center, which in turn affects its reactivity and stability.

-

Para-Methylcarbamoyl Group: The amide functionality in the para position is a key feature. Studies have shown that an ortho-substituent with a carbonyl group can increase the stability of the boronic acid. The stability is further enhanced with increased electron density on the coordinating oxygen of the carbonyl group, with aminocarbonyl groups providing more stability than formyl, acetyl, or methoxycarbonyl groups.[3] While the methylcarbamoyl group in the target molecule is in the para position, its electronic influence will still play a role in the overall stability profile.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the integrity of this compound. The following conditions are recommended to maximize its shelf-life.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool environment, such as a refrigerator (2-8 °C). For long-term storage, a freezer at -20 °C is recommended. | Lower temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, thereby preventing oxidation and hydrolysis-mediated degradation. |

| Moisture | Keep in a tightly sealed container in a dry place. The use of a desiccator is advised. | Boronic acids are susceptible to hydrolysis and the formation of boroxines through dehydration. |

| Light | Protect from light by storing in an amber vial or in a dark location. | While many boronic acids are relatively stable to light, prolonged exposure can potentially catalyze degradation. |

Handling Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.[4][5]

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

-

Avoid inhalation of dust. Handle in a well-ventilated area or in a fume hood.[6]

-

Wash hands thoroughly after handling.[4]

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound in research and development, it is crucial to perform stability assessments. The following are representative protocols for conducting such studies.

Protocol 1: Accelerated Stability Study (Forced Degradation)

This protocol is designed to rapidly assess the stability of the compound under stress conditions, which can help predict its long-term stability and identify potential degradation products.

Objective: To evaluate the stability of this compound under thermal, hydrolytic (acidic and basic), and oxidative stress.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Stress Conditions:

-

Thermal Stress: Store the solid compound and the stock solution at elevated temperatures (e.g., 40 °C, 60 °C, and 80 °C) for a defined period (e.g., 1, 2, and 4 weeks).

-

Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and incubate at a specified temperature (e.g., 60 °C) for various time points.

-

Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and incubate at a specified temperature (e.g., 60 °C) for various time points.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Long-Term Stability Study (ICH Conditions)

This protocol follows the International Council for Harmonisation (ICH) guidelines to determine the shelf-life of the compound under recommended storage conditions.

Objective: To evaluate the long-term stability of this compound under controlled temperature and humidity.

Methodology:

-

Sample Storage: Store the solid this compound in its intended packaging at long-term storage conditions (e.g., 5 °C ± 3 °C or 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated storage conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH).

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Analytical Tests: At each time point, perform a series of tests to assess the quality of the compound, including:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity: Determined by a validated stability-indicating HPLC method.

-

Water Content: Measured by Karl Fischer titration.

-

Identification: Confirmed by techniques such as ¹H NMR, ¹¹B NMR, or mass spectrometry.

-

-

Data Analysis: Analyze the data for any trends in degradation or changes in physical properties over time to establish a re-test period or shelf-life.

Analytical Methods for Stability Monitoring

The choice of analytical technique is critical for accurately monitoring the degradation of this compound.

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone for purity assessment. A reversed-phase C18 column is commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). UV detection is typically employed. It is crucial to develop a method that separates the parent compound from all potential degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation of the parent compound and its degradation products. ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom, which can indicate degradation or the formation of boroxines or boronate esters.[2][7][8]

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for the identification and structural elucidation of unknown degradation products.

Conclusion

The stability of this compound is a critical parameter that dictates its successful application in research and drug development. A thorough understanding of its degradation pathways—protodeboronation, oxidation, and boroxine formation—is essential for implementing appropriate storage and handling procedures. By adhering to the recommended conditions of cool, dry, and inert storage, and by employing rigorous analytical methods to monitor its purity over time, researchers can ensure the integrity of this valuable reagent and the reliability of their scientific outcomes. The insights provided in this guide, based on the established principles of boronic acid chemistry and the specific structural features of the target molecule, serve as a practical resource for scientists working with this compound.

References

-

Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link]

-

Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. National Institutes of Health. [Link]

-

Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm. [Link]

-

Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. ResearchGate. [Link]

-

Material Safety Data Sheet - 5-Chloro-2-methoxyphenylboronic Acid. ACCELA CHEMBIO INC. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

-

Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. National Institutes of Health. [Link]

-

Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. Biomaterials Science. [Link]

-

4-carbamoyl-2-methoxyphenylboronic acid (C8H10BNO4). PubChem. [Link]

-

(4-Carbamoylphenyl)boronic acid. National Institutes of Health. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. [Link]

-

Mechanistic insights into boron-catalysed direct amidation reactions. National Institutes of Health. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

-

Selective reduction of amides to amines by boronic acid catalyzed hydrosilylation. PubMed. [Link]

-

Amides as modifiable directing groups in electrophilic borylation. RSC Publishing. [Link]

-

The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]

-

Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid: A Supplier's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

4-Methoxyphenylboronic acid - High purity. Georganics. [Link]

-

Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]

-

Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ACS Publications. [Link]

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

-

Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar. [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 6. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

The "Ortho Effect" in Phenylboronic Acids: A Technical Guide to Navigating Reactivity Challenges in Cross-Coupling Reactions

Abstract

Ortho-substituted phenylboronic acids are indispensable building blocks in modern organic synthesis, particularly for the construction of complex biaryl structures found in pharmaceuticals, agrochemicals, and advanced materials. However, their utility is often hampered by a phenomenon known as the "ortho effect," a complex interplay of steric and electronic factors that significantly alters their reactivity compared to their meta- and para-substituted counterparts. This technical guide provides an in-depth analysis of the challenges posed by ortho-substituents in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. We will dissect the mechanistic origins of diminished reactivity, explore proven strategies for overcoming these hurdles through rational selection of catalysts, ligands, and reaction conditions, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Central Challenge of the Ortho-Substituent

Phenylboronic acids are cornerstone reagents in organic synthesis due to their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation.[1] The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, stands as a preeminent example of their utility.[2] While this reaction is famously robust, its efficiency can be dramatically compromised when one of the coupling partners bears a substituent at the ortho position.

The general reactivity trend for substituted phenylboronic acids in Suzuki-Miyaura coupling often follows the order: para > meta >> ortho.[3] This diminished reactivity of the ortho-isomer is not a singular effect but rather a confluence of several factors that impede key steps in the catalytic cycle. Understanding these underlying principles is critical for developing effective synthetic strategies.

The "Ortho Effect": A Multifaceted Hurdle

The term "ortho effect" encapsulates the collective influence of steric hindrance, electronic modulation, and intramolecular interactions originating from a substituent adjacent to the boronic acid group.[4]

2.1 Steric Hindrance: The Dominant Obstacle

The most significant factor contributing to the poor reactivity of ortho-substituted phenylboronic acids is steric hindrance.[5][6] The sheer bulk of a substituent in close proximity to the reactive C-B bond creates a formidable barrier to the key transmetalation step of the Suzuki-Miyaura catalytic cycle.[3][7]

-

Impeding Catalyst Approach: The ortho-substituent can physically block the palladium catalyst from coordinating with the boronic acid, a prerequisite for the transfer of the aryl group from boron to palladium.[5]

-

Disruption of Coplanarity: Bulky ortho-groups can force the boronic acid moiety to twist out of the plane of the phenyl ring.[4] This loss of coplanarity disrupts π-conjugation, which can influence the electronic properties and reactivity of the C-B bond.

// Steric Clash Visualization Clash [label="Steric Hindrance", shape=plaintext, fontcolor="#EA4335", fontsize=12, fontname="Arial-Bold"];

edge [style=dashed, color="#EA4335", arrowhead=none, penwidth=2.0]; Catalyst -> OrthoSub; Catalyst -> BoronicAcid;

// Positioning nodes Clash -> Catalyst [style=invis]; Clash -> OrthoSub [style=invis]; } }

2.2 Electronic Effects: Modulating the C-B Bond

The electronic nature of the ortho-substituent—whether it is electron-donating or electron-withdrawing—also plays a crucial role.[3][8]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the aryl ring. This reduces the nucleophilicity of the carbon atom attached to boron, thereby slowing down the transmetalation step, which involves the transfer of this aryl group to the positively charged palladium center.[3][9]

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OMe) or methyl (-CH₃) increase the electron density of the ring, which should theoretically enhance nucleophilicity and facilitate transmetalation. However, in the case of ortho-substituents, this electronic benefit is often overshadowed by the detrimental steric effect.

2.3 Intramolecular Interactions

Ortho-substituents with heteroatoms (e.g., -OH, -OMe, -CHO) can engage in intramolecular interactions with the boronic acid moiety.[8] These interactions can sometimes be beneficial, forming a chelate that pre-organizes the molecule for reaction. However, they can also lead to the formation of stable, unreactive cyclic boronate esters (benzoxaboroles), effectively taking the boronic acid out of the desired catalytic cycle.[8]

Mechanistic Insight: The Suzuki-Miyaura Bottleneck

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The ortho effect primarily creates a bottleneck at the transmetalation step.

For transmetalation to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[1][10] This boronate then coordinates to the palladium(II) complex. It is during this crucial coordination and subsequent aryl group transfer that steric clash from an ortho-substituent severely increases the activation energy, slowing or completely stalling the reaction.[7][11]

Strategies to Overcome the Ortho Challenge

Successfully coupling ortho-substituted phenylboronic acids requires a carefully optimized reaction system designed to mitigate steric hindrance and enhance catalyst activity.

4.1 Advanced Ligand Design

The choice of ligand is paramount. Modern catalyst systems for hindered couplings rely on bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands, or N-heterocyclic carbenes (NHCs).[12][13][14]

-

Buchwald Ligands (e.g., SPhos, XPhos): These ligands possess large, sterically demanding biaryl backbones.[13] This bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is more accessible to hindered substrates. The electron-rich nature of these phosphines also accelerates the rate-limiting oxidative addition and final reductive elimination steps.[13]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium.[15][16] This stability prevents catalyst decomposition at the higher temperatures often required for hindered couplings. The steric bulk of the NHC ligand can also be tuned to create an active catalytic pocket.[15]

4.2 Catalyst and Precatalyst Selection

Modern palladium precatalysts, such as those developed by Buchwald (e.g., G3-XPhos) or Tu (acenaphthoimidazolylidene complexes), are often more effective than generating the catalyst in situ from a simple palladium source like Pd(OAc)₂.[9][15] These precatalysts are air-stable and designed to rapidly generate the active Pd(0) species under reaction conditions, which is crucial for coupling unstable boronic acids that might otherwise decompose.[9]

4.3 Optimizing Reaction Conditions

-

Base: The choice of base is critical for activating the boronic acid. For hindered couplings, strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3][17] The larger cation (K⁺, Cs⁺) can also play a role in the solubility and reactivity of the boronate species.

-

Solvent: Aprotic polar solvents like dioxane, toluene, or THF, often with a small amount of water, are typically used.[17][18] The water is necessary to solubilize the inorganic base and facilitate the formation of the active boronate.

-

Temperature: Due to the higher activation energy, reactions involving ortho-substituted partners frequently require elevated temperatures (80-110 °C), sometimes with the aid of microwave irradiation to shorten reaction times.[15]

Comparative Reactivity Data

The dramatic effect of substituent position is clearly illustrated by comparing reaction yields under similar conditions.

| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |

| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 4 | 92 |

| o-Nitrophenylboronic acid | 4-Bromoanisole | XPhos-Pd-G3 | K₃PO₄ | Dioxane | 110 | 18 | 45 |

| Note: The data in this table is a representative comparison compiled from different sources and serves to illustrate the general reactivity trend.[3] |

This data quantitatively underscores the profound challenge posed by the ortho-isomer, which requires a more advanced catalyst, higher temperature, and longer reaction time to achieve even a moderate yield.[3]

Experimental Protocol: A Case Study for a Hindered Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of a sterically demanding ortho-substituted phenylboronic acid.

Reaction: Coupling of 1-bromo-2,4,6-trimethylbenzene with 2-isopropylphenylboronic acid.

Materials:

-

1-bromo-2,4,6-trimethylbenzene (1.0 mmol, 1 equiv.)

-

2-isopropylphenylboronic acid (1.5 mmol, 1.5 equiv.)

-

XPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv.)

-

1,4-Dioxane (anhydrous, sparged with Argon)

-

Deionized water (sparged with Argon)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-bromo-2,4,6-trimethylbenzene, 2-isopropylphenylboronic acid, XPhos-Pd-G3, and K₃PO₄.

-

Evacuate and backfill the tube with argon gas three times.

-

Under a positive pressure of argon, add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.

-

Seal the tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired tri-ortho-substituted biaryl.

Beyond Suzuki: Implications for Other Cross-Coupling Reactions

The challenges posed by the ortho effect are not limited to the Suzuki-Miyaura reaction. Other important transformations involving boronic acids also suffer from similar steric constraints.

-

Chan-Lam Coupling: This copper-catalyzed reaction forms C-N or C-O bonds.[19][20] While generally tolerant of steric bulk, ortho-substituted arylboronic acids can exhibit reduced yields, likely due to difficulty in the crucial transmetalation step at the copper center.[21][22]

-

Liebeskind-Srogl Coupling: A palladium-catalyzed reaction coupling thioesters with boronic acids, this method can also be sensitive to steric hindrance around the boronic acid.[23][24]

In all these cases, the fundamental principles remain the same: steric bulk near the reactive center impedes the approach and interaction of the metal catalyst, necessitating more forcing conditions or specialized catalytic systems.

Conclusion and Future Outlook

The ortho effect in phenylboronic acids presents a significant, yet surmountable, challenge in cross-coupling chemistry. A thorough understanding of the interplay between steric and electronic factors is the foundation for rational problem-solving. The development of sophisticated, sterically demanding, and electron-rich phosphine ligands and N-heterocyclic carbenes has revolutionized the ability to couple previously unreactive ortho-substituted substrates. By carefully selecting advanced catalyst systems and optimizing reaction conditions—particularly the base, solvent, and temperature—researchers can successfully incorporate these valuable building blocks into complex molecular architectures. Future research will likely focus on developing even more active catalysts that can operate at lower temperatures and catalyst loadings, further expanding the synthetic utility of these challenging but essential reagents.

References

-

Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Available at: [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]

-

Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]

-

Liebeskind–Srogl coupling. Wikipedia. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. NIH. Available at: [Link]

-

Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions (RSC Publishing). Available at: [Link]

-

The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. Pharmaceutical Business review. Available at: [Link]

-

Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. ResearchGate. Available at: [Link]

-

Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. NIH. Available at: [Link]

-

Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

-

Liebeskind-Srogl Coupling. SynArchive. Available at: [Link]

-

Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

-

The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents. PMC - PubMed Central. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

-

C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. Available at: [Link]

-

The Directed ortho Metallation-Cross- Coupling Fusion: Development and Application in Synthesis. Semantic Scholar. Available at: [Link]

-

Chan–Lam coupling. Wikipedia. Available at: [Link]

-

Electron inductive effects in the radiolysis of substituted phenylboronic acid solutions (Journal Article). ETDEWEB - OSTI.GOV. Available at: [Link]

-

Liebeskind-Srogl Cross Coupling. Chem-Station Int. Ed. Available at: [Link]

-

Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. PMC - NIH. Available at: [Link]

-

Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles. ACS Publications. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

-

Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Hong Kong Baptist University - HKBU Scholars. Available at: [Link]

-

Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications. Available at: [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research - ACS Publications. Available at: [Link]

-

An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

-

Ortho effect. Wikipedia. Available at: [Link]

-

Reactivity Indices for ortho/para Monosubstituted Phenols. ResearchGate. Available at: [Link]

-

Ortho, Para, Meta. Chemistry Steps. Available at: [Link]

-

ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. ResearchGate. Available at: [Link]

-

The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]

-

Of the Ortho Effect in Palladium/Norbornene-Catalyzed Reactions: A Theoretical Investigation. ResearchGate. Available at: [Link]

-

Directing Effects of the Substituents on EAS. Organic Chemistry II - KPU Pressbooks. Available at: [Link]

-

Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

-

From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

How do we compare the strengths of different ortho-para directors? Quora. Available at: [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ortho effect - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wwjmrd.com [wwjmrd.com]

- 15. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 16. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chan-Lam Coupling [organic-chemistry.org]

- 20. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 22. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]

- 24. synarchive.com [synarchive.com]

The Methylcarbamoyl Group: A Subtle Modulator of Electronic Properties in Arylboronic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry and materials science, arylboronic acids are celebrated for their versatility as synthetic intermediates and their unique biological activities.[1] The electronic character of the aryl ring, modulated by its substituents, is a critical determinant of a boronic acid's reactivity, acidity, and binding affinity. This guide focuses on the nuanced electronic effects of the methylcarbamoyl group [-C(O)NHCH₃] as a substituent on phenylboronic acids. As a Senior Application Scientist, my aim is to provide not just a theoretical overview, but a practical, in-depth exploration grounded in established principles and experimental validation. We will delve into the dual nature of the methylcarbamoyl group, exhibiting both inductive and resonance effects, and how this translates to the physicochemical properties of the parent boronic acid. This document is structured to be a comprehensive resource, blending theoretical underpinnings with actionable experimental protocols for the precise characterization of these important molecules.

The Electronic Character of the Methylcarbamoyl Group: A Duality of Effects

The electronic influence of a substituent on an aromatic ring is a composite of its inductive and resonance effects. The methylcarbamoyl group is an interesting case study in the interplay of these two phenomena.

-

Inductive Effect (-I): The carbonyl carbon of the amide is electrophilic due to the polarization of the C=O bond. This creates an electron-withdrawing inductive effect, pulling electron density from the aromatic ring through the sigma bond network.

-

Resonance Effect (+M/-M): The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group and, subsequently, into the aromatic ring. This constitutes a resonance-donating effect (+M). Conversely, the carbonyl group can withdraw electron density from the ring via resonance (-M). The net resonance effect is a balance of these opposing contributions.

To quantify the net electronic effect, we turn to Hammett substituent constants (σ), which are empirically derived from the ionization of substituted benzoic acids.[2] For the methylcarbamoyl group (-CONHMe), the reported Hammett constants are:

These positive values unequivocally classify the methylcarbamoyl group as electron-withdrawing at both the meta and para positions. The similarity in the σ_m and σ_p values suggests that the inductive effect is the dominant contributor to its electron-withdrawing nature, with the resonance effects largely canceling each other out or having a minor net impact.

Impact on Boronic Acid Acidity (pKa)

Arylboronic acids are Lewis acids, accepting a hydroxide ion to form a more stable, tetracoordinate boronate species.[4] The equilibrium of this reaction, and thus the acidity (pKa) of the boronic acid, is highly sensitive to the electronic nature of the substituents on the aryl ring.[5]